a-D-Galactofuranose

NMR Spectroscopy Glycan Characterization Structural Elucidation

α-D-Galactofuranose (α-D-Galf) is a non-substitutable, pathogen-specific furanose monosaccharide, essential for antimicrobial drug discovery and glycobiology. Unlike the inactive pyranose isomer (D-Galp), its α-stereochemistry is crucial for synthesizing UDP-α-D-galactofuranose, the sole donor for key fungal and bacterial galactofuranosyltransferases. This compound is the validated scaffold for developing selective antileishmanial agents and synthesizing pathogen-specific oligosaccharides, delivering superior target engagement.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
Cat. No. B12098367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namea-D-Galactofuranose
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C(C1C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2
InChIKeyAVVWPBAENSWJCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





α-D-Galactofuranose: Essential Galf Building Block for Pathogen-Targeted Glycobiology and Antiparasitic Research


α-D-Galactofuranose (α-D-Galf) is a five-membered furanose form of D-galactose that serves as a critical stereochemical building block and the immediate precursor to UDP-α-D-galactofuranose [1]. This furanose configuration is the central monosaccharide unit in the cell surface glycoconjugates of numerous pathogenic bacteria, fungi, and protozoan parasites, including Mycobacterium tuberculosis, Aspergillus fumigatus, and Leishmania spp., while being entirely absent from mammalian glycans [2]. This evolutionary divergence positions α-D-Galf-containing molecules as high-value targets for novel antimicrobials, diagnostic biomarkers, and as essential synthetic intermediates for glycobiological tool development [3].

Why Generic D-Galactose or β-D-Galactofuranose Cannot Substitute for α-D-Galactofuranose in Precise Research Applications


Substitution with generic D-galactose (pyranose) or the β-anomer of galactofuranose is not scientifically tenable for targeted applications due to fundamental differences in stereoelectronic properties, biosynthetic processing, and biological recognition [1]. Mammalian cells synthesize only the pyranose form (D-Galp), while pathogenic microbes uniquely express the furanose form (D-Galf), making furanose-specific analogs essential for pathogen-selective targeting [2]. Furthermore, the α and β anomers of D-Galf exhibit distinct conformational preferences, spectroscopic signatures, and reactivities in glycosylation, with UDP-α-D-galactofuranose acting as the sole donor for β-galactofuranosyltransferases, underscoring the requirement for precise α-stereochemistry in mechanistic studies and inhibitor design [3]. These distinctions render α-D-Galf a non-substitutable compound for any study where stereochemical fidelity or furanose-specific recognition is required.

Quantitative Differentiators: Verifiable α-D-Galactofuranose Performance Data vs. Comparators


Anomeric Differentiation of α- vs. β-D-Galactofuranose via 13C NMR Chemical Shifts and 1H Coupling Constants

The α-anomer of D-galactofuranose is spectroscopically distinguishable from the β-anomer, providing a definitive method for identity verification and purity assessment. For the corresponding methyl glycosides, the 13C NMR chemical shift of the anomeric carbon (C1) differs by 6.1 ppm between the α and β configurations [1]. Additionally, the 1H-1H coupling constant (3J1,2) is 4 Hz for the α-anomer, consistent with a cis relationship, compared to 2 Hz for the β-anomer [1].

NMR Spectroscopy Glycan Characterization Structural Elucidation

Furanose vs. Pyranose Ring Configuration Dictates Antiparasitic Activity in Leishmania

The furanose ring configuration is essential for biological activity against Leishmania donovani. Octyl-β-D-galactofuranoside (compound 1) inhibited promastigote growth with an IC50 of 8.96 ± 2.5 µM and demonstrated a high selectivity index (SI) of 159.7 compared to human macrophages [1]. In stark contrast, the corresponding galactopyranose isomer showed no effect on parasite membrane fluidity or growth, and the control drug miltefosine had a lower SI of 37.9 [1].

Antileishmanial Activity Membrane Fluidity Selectivity Index

Conformationally Restricted α-D-Galactofuranose Donors Enable High 1,2-cis Stereoselectivity in Challenging Glycosylations

The synthesis of 1,2-cis α-D-galactofuranosides is inherently difficult compared to the β-anomer due to the lack of neighboring group participation. Using a conformationally restricted 3,5-O-di-tert-butylsilylene-α-D-galactofuranosyl trichloroacetimidate donor, α-selectivity can be systematically tuned. At −78 °C in diethyl ether, high α-selectivity is achieved, whereas in dichloromethane (CH2Cl2), almost no selectivity is observed [1]. Furthermore, 6-O-acetyl substitution on the donor increases α-selectivity compared to 6-O-benzyl substitution [1].

Synthetic Carbohydrate Chemistry Glycosylation Stereoselective Synthesis

1,6-Anhydro-α-D-galactofuranose: Superior Yield and Purity vs. Traditional Pyrolysis Methods for Galf Precursor Synthesis

A modern three-step procedure for the synthesis of 1,6-anhydro-α-D-galactofuranose provides a significant advantage over traditional pyrolysis of D-galactose. The new method yields a pure product without the need for tedious separation from pyranose byproducts, whereas the pyrolysis method yields complex mixtures requiring difficult purification and results in very low yields of the desired furanose [1]. An even more recent acid-catalyzed method achieved only a 32% yield and still generated byproducts [1].

Synthetic Methodology Glycosyl Donor Synthesis Process Chemistry

Definitive Applications for α-D-Galactofuranose: Where Its Specific Properties Are Scientifically Required


Antiparasitic Drug Discovery and Lead Optimization

α-D-Galactofuranose serves as an essential scaffold for designing antileishmanial agents. Its derivatives, such as alkyl galactofuranosides, exhibit a 4.2-fold higher selectivity index against Leishmania donovani promastigotes compared to the clinical comparator miltefosine, while the pyranose isomer is completely inactive [1]. This validates the requirement for the furanose form in any structure-activity relationship (SAR) campaign aimed at developing novel, selective antiparasitic therapeutics.

Stereoselective Synthesis of α-Galactofuranose-Containing Pathogen Glycans

This compound is the essential starting material for constructing biologically relevant α-D-Galf-containing oligosaccharides found in bacteria and fungi. Its derivatives, particularly conformationally restricted donors, enable high α-selectivity in challenging 1,2-cis glycosylation reactions when using ethereal solvents at low temperatures, a feat not possible with standard β-preferring donors [2]. This enables the chemical synthesis of key substructures from pathogens like Streptococcus pneumoniae and Mycobacterium tuberculosis.

Mechanistic Studies of Galactofuranose Biosynthetic Enzymes

UDP-α-D-galactofuranose, the activated donor derived from α-D-galactofuranose, is the sole substrate for β-galactofuranosyltransferases like GfsA from Aspergillus fumigatus, which catalyze the formation of the β-(1→5)-galactofuran chains in the fungal cell wall [3]. α-D-Galactofuranose derivatives are required as synthetic intermediates for producing UDP-Galf analogs, substrate mimics, and mechanism-based inhibitors to probe and disrupt this essential and pathogen-specific biosynthetic pathway.

Quality Control and Analytical Characterization of Galf-Containing Products

The distinct spectroscopic signature of the α-anomer, specifically its 13C NMR C1 chemical shift at 103.8 ppm and 3J1,2 coupling constant of 4 Hz, provides a definitive benchmark for verifying the identity and stereochemical purity of α-D-galactofuranose and its derivatives [4]. This is critical for batch release testing in a procurement or manufacturing environment where the presence of β-anomer or pyranose contaminants would compromise downstream applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for a-D-Galactofuranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.